

An In-Depth Technical Guide to 1,3-Dioleoyl-2-Lignoceroyl Glycerol

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Compound of Interest

Compound Name: *1,3-Olein-2-Lignocerin*

Cat. No.: *B15574753*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-Lignoceroyl Glycerol is a specific triacylglycerol (TAG) molecule containing two oleic acid moieties and one lignoceric acid moiety esterified to a glycerol backbone. As a complex lipid, its precise biological functions and therapeutic potential are subjects of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the currently available information on this molecule, including its chemical properties, probable biological significance, and general methodologies for its study.

While specific research on 1,3-Dioleoyl-2-Lignoceroyl Glycerol is limited, this guide draws upon established principles of lipid biochemistry and analytical chemistry to provide a foundational understanding for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical data for 1,3-Dioleoyl-2-Lignoceroyl Glycerol is presented in Table 1. This information is crucial for its identification, purification, and use in experimental settings.

Property	Value	Source
CAS Number	869989-78-6	Cayman Chemical
Molecular Formula	C ₆₃ H ₁₁₈ O ₆	Cayman Chemical
Molecular Weight	971.6 g/mol	Cayman Chemical
Synonyms	OLLn, 1,3-diolein-2-lignocerin, TG(18:1/24:0/18:1)	General Nomenclature
Physical State	Presumed to be a waxy solid or viscous liquid at room temperature	Inferred from component fatty acids

Potential Biological Significance

While direct studies on the biological role of 1,3-Dioleoyl-2-Lignoceroyl Glycerol are not widely available, its structure suggests potential involvement in several physiological and pathological processes, particularly in the context of lipid metabolism and neurological health.

Lignoceric acid (24:0) is a very-long-chain saturated fatty acid (VLCFA). The accumulation of VLCFAs is a hallmark of certain genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). In this context, the metabolism of triglycerides containing lignoceric acid could be of significant interest. It is plausible that 1,3-Dioleoyl-2-Lignoceroyl Glycerol could serve as a transport and storage form of lignoceric acid.

The presence of oleic acid, a monounsaturated fatty acid, at the sn-1 and sn-3 positions may influence the metabolic fate and signaling properties of this triglyceride. Research on other structured triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (OPO), has demonstrated that the specific positioning of fatty acids on the glycerol backbone can significantly impact their absorption, metabolism, and physiological effects.

General Experimental Protocols

The study of specific triglycerides like 1,3-Dioleoyl-2-Lignoceroyl Glycerol requires specialized analytical techniques. Below are generalized protocols that can be adapted for its characterization and quantification.

Lipid Extraction

A standard method for extracting total lipids from biological samples is a prerequisite for analyzing specific triglyceride species.

Protocol: Bligh-Dyer Method

- Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).
- Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
- Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.
- Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
- Storage: Store the dried lipid extract at -80°C under an inert atmosphere to prevent oxidation.

Triglyceride Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common technique for separating and quantifying different triglyceride species.

Protocol: HPLC Analysis of Triglycerides

- Sample Preparation: Dissolve the lipid extract in a suitable organic solvent, such as hexane or isopropanol.
- Chromatographic System:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and isopropanol is typically used.

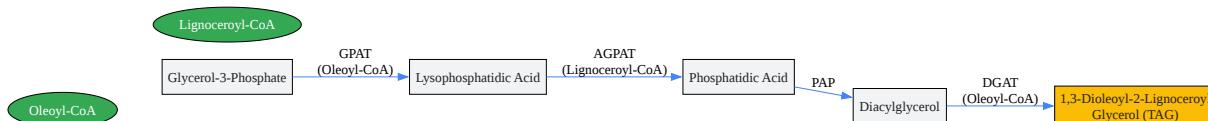
- Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-UV absorbing lipids like triglycerides.
- Analysis: Inject the sample onto the HPLC system. The retention time of 1,3-Dioleoyl-2-Lignoceroyl Glycerol will depend on its specific polarity and interaction with the stationary phase.
- Quantification: Use a certified reference standard of 1,3-Dioleoyl-2-Lignoceroyl Glycerol to create a calibration curve for accurate quantification.

Potential Signaling Pathways and Workflows

Given the limited direct research, the signaling pathways involving 1,3-Dioleoyl-2-Lignoceroyl Glycerol can only be hypothesized based on the general metabolism of triglycerides.

General Triglyceride Metabolism

The synthesis and breakdown of triglycerides are fundamental metabolic processes. The following diagram illustrates a simplified workflow for the synthesis of a triglyceride like 1,3-Dioleoyl-2-Lignoceroyl Glycerol.

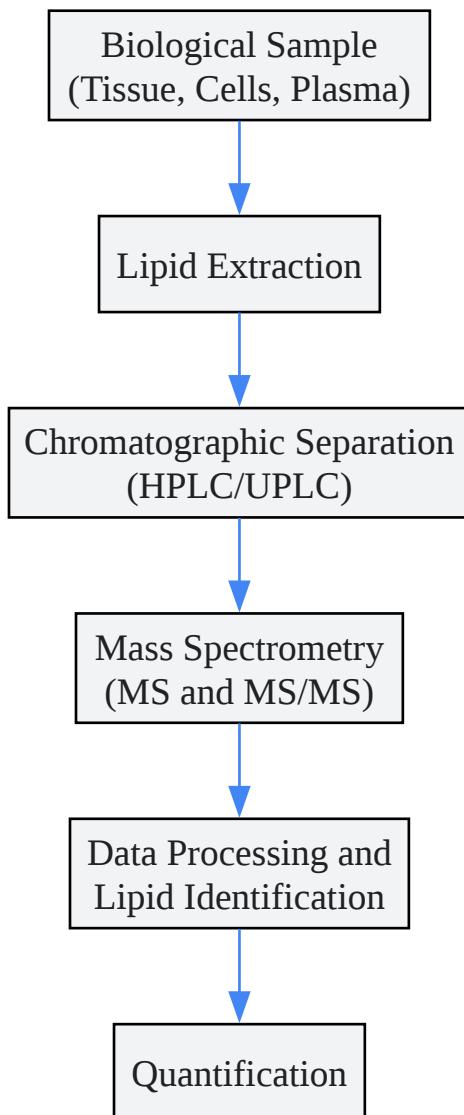


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Caption: Simplified Kennedy pathway for the synthesis of 1,3-Dioleoyl-2-Lignoceroyl Glycerol.

Experimental Workflow for Lipidomics Analysis

A typical workflow for identifying and quantifying specific triglycerides in a biological sample using mass spectrometry-based lipidomics is outlined below.



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Caption: A standard workflow for the analysis of 1,3-Dioleoyl-2-Lignoceroyl Glycerol using lipidomics.

Conclusion

1,3-Dioleoyl-2-Lignoceroyl Glycerol represents a specific and likely rare triacylglycerol whose biological significance is yet to be fully elucidated. This guide provides a foundational framework for researchers interested in studying this molecule. The provided chemical data, generalized experimental protocols, and hypothesized metabolic pathways serve as a starting point for future investigations. Further research is critically needed to understand its specific roles in health and disease, which may open new avenues for therapeutic interventions,

particularly in the context of metabolic and neurological disorders. The lack of extensive literature underscores the opportunity for novel discoveries in the field of lipidomics and lipid biochemistry.

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